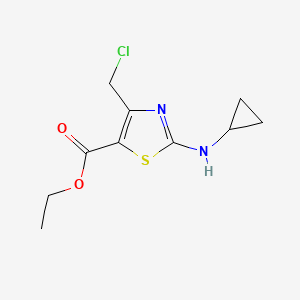

Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate

CAS No.: 866817-41-6

Cat. No.: VC4942139

Molecular Formula: C10H13ClN2O2S

Molecular Weight: 260.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866817-41-6 |

|---|---|

| Molecular Formula | C10H13ClN2O2S |

| Molecular Weight | 260.74 |

| IUPAC Name | ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C10H13ClN2O2S/c1-2-15-9(14)8-7(5-11)13-10(16-8)12-6-3-4-6/h6H,2-5H2,1H3,(H,12,13) |

| Standard InChI Key | HFGDAXPURAHLJQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC2CC2)CCl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure (C₁₀H₁₃ClN₂O₂S, MW 260.74) features a 1,3-thiazole ring substituted at positions 2, 4, and 5 . Key substituents include:

-

4-Chloromethyl group: Enhances electrophilicity for nucleophilic substitutions.

-

2-Cyclopropylamino group: Introduces steric and electronic effects via the cyclopropane ring.

-

5-Ethyl carboxylate: Provides ester functionality for further hydrolysis or derivatization.

Table 1: Chemical Identity

| Property | Value | Source |

|---|---|---|

| CAS Number | 866817-41-6 | |

| Molecular Formula | C₁₀H₁₃ClN₂O₂S | |

| Molecular Weight | 260.74 g/mol | |

| Purity | ≥97% |

Spectroscopic Characterization

While explicit spectral data for this compound is limited in public literature, analogous thiazole derivatives exhibit:

-

¹H NMR: Resonances for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), cyclopropylamino NH (δ 5.5–6.0 ppm), and chloromethyl CH₂Cl (δ 4.6–4.8 ppm) .

-

IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), C-N (∼1250 cm⁻¹), and C-Cl (∼750 cm⁻¹) .

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via cyclocondensation strategies common to thiazole chemistry:

Cyclocondensation of Thiourea Derivatives

Reaction of ethyl 2-cyclopropylaminothiocarbamate with α-chloroketones (e.g., chloromethyl ketones) in polar aprotic solvents (DMF, acetone) yields the thiazole core . For example:

This method aligns with protocols for analogous ethyl thiazole carboxylates .

Post-Functionalization

Chloromethylation of preformed thiazoles using chloromethylating agents (e.g., ClCH₂SO₂Cl) introduces the 4-chloromethyl group .

Optimization Challenges

-

Regioselectivity: Competing substitutions at thiazole positions 4 and 5 require careful control of reaction stoichiometry .

-

Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves ≥97% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

-

Stability: Hydrolytically stable under anhydrous conditions but susceptible to ester hydrolysis in basic media (pH >9) .

Table 2: Stability Profile

| Condition | Stability Outcome |

|---|---|

| Ambient temperature | Stable for ≥12 months (desiccated) |

| Aqueous pH 7.4 | Slow hydrolysis over 30 days |

| Light exposure | No significant degradation |

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s chloromethyl and ester groups enable diverse derivatization:

-

Kinase Inhibitors: Coupling with pyridine or imidazole moieties yields ATP-competitive inhibitors .

-

Antimicrobial Agents: Thiazole derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 μg/mL) .

Case Study: Adenosine Receptor Ligands

In a 2022 study, ethyl 4-(chloromethyl)thiazole-2-carboxylate (a structural analog) was hydrolyzed to carboxylic acid 57, a precursor for A₂A adenosine receptor ligands with nanomolar affinity . This highlights the potential of similar thiazole esters in neurological drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume